ethyl N-(2-{[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)carbamate
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Overview
Description
Ethyl N-(2-{[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)carbamate is a complex organic compound that finds its relevance in various scientific fields due to its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(2-{[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)carbamate typically involves a multi-step process:
Synthesis of the pyridinyl sulfanyl precursor: : This step involves the formation of the pyridine ring substituted with cyano, dimethoxyphenyl, and trifluoromethyl groups.
Attachment of the sulfanyl group: : The pyridinyl compound is then reacted with a thiol to introduce the sulfanyl group.
Formation of the carbamate: : The final step involves the reaction of the sulfanyl-substituted pyridine with ethyl chloroformate to form the this compound.
Industrial Production Methods
For large-scale production, optimized reaction conditions are essential:
Catalysts: : Use of suitable catalysts to enhance reaction rates.
Temperature and Pressure: : Controlling temperature and pressure to maintain the stability of intermediate compounds.
Purification: : Techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Ethyl N-(2-{[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)carbamate undergoes various chemical reactions:
Oxidation: : The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: : The cyano group can be reduced to form amines.
Substitution: : The trifluoromethyl group can be substituted under certain conditions to introduce other functional groups.
Common reagents and conditions: : Reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines) are commonly used.
Scientific Research Applications
Ethyl N-(2-{[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)carbamate has diverse scientific research applications:
Chemistry: : Used as an intermediate in the synthesis of complex molecules.
Medicine: : Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: : Utilized in the development of novel materials with unique electronic properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets:
Enzymatic inhibition: : It can bind to active sites of enzymes, inhibiting their activity.
Receptor binding: : It may interact with cellular receptors, modulating signal transduction pathways.
Pathways involved: : Inhibition of key enzymes in metabolic pathways and modulation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
Ethyl N-(2-{[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)carbamate shares similarities with other compounds, yet stands out due to its unique trifluoromethyl and dimethoxyphenyl substitutions:
Similar Compounds
Pyridinyl sulfanyl derivatives
Carbamate-based enzyme inhibitors
Trifluoromethyl-substituted aromatics
Uniqueness: : The combination of cyano, dimethoxyphenyl, and trifluoromethyl groups imparts distinctive chemical properties and biological activities, differentiating it from other similar compounds.
There you have it, a detailed exploration of this compound. Fascinating stuff! What's got you interested in this compound?
Properties
IUPAC Name |
ethyl N-[2-[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O5S/c1-4-31-19(28)26-17(27)10-32-18-12(9-24)13(20(21,22)23)8-14(25-18)11-5-6-15(29-2)16(7-11)30-3/h5-8H,4,10H2,1-3H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBKCROYOKFMJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)CSC1=C(C(=CC(=N1)C2=CC(=C(C=C2)OC)OC)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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